molecular formula C10H16N2O B13316306 2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol

2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol

Cat. No.: B13316306
M. Wt: 180.25 g/mol
InChI Key: LKIOXGYYKSEKMT-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexane ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic addition to the carbonyl group of cyclohexanone. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety measures and environmental considerations are also critical in industrial settings to minimize hazardous waste and exposure to toxic reagents .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring and the presence of a hydroxyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs. The position of the pyrazole ring and the hydroxyl group can significantly influence the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3

InChI Key

LKIOXGYYKSEKMT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CCCCC2O

Origin of Product

United States

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